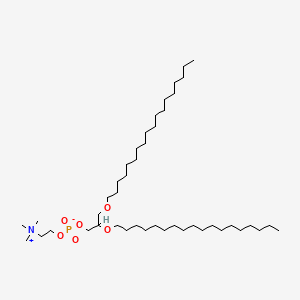

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium

Description

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium is a complex organic compound with the molecular formula C44H92NO6P . This compound is known for its unique structure, which includes a phosphoryl group, an azanium group, and long alkyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

2,3-dioctadecoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJCLFLKMGEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H92NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963366 | |

| Record name | 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

762.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45322-29-0 | |

| Record name | Choline, phosphate, 2,3-bis(octadecyloxy)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045322290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium typically involves multiple steps. One common method includes the reaction of 2,3-dioctadecoxypropyl with trimethylazaniumyl ethyl phosphate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or ethyl ether at a temperature range of 159-160°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential effects on cellular processes and membrane dynamics.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in targeting cancer cells.

Mechanism of Action

The mechanism of action of 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium involves its interaction with cellular membranes and intracellular pathways. It is known to interfere with membrane lipid metabolism, particularly affecting phosphatidylcholine and cholesterol levels. This disruption can lead to altered mitochondrial function and reduced cell viability, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Glycerylphosphorylcholine: This compound has a similar structure but lacks the long alkyl chains present in 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium.

Ethanaminium, 2-(2,3-dihydroxypropoxy)hydroxyphosphinyl)oxy-N,N,N-trimethyl-, inner salt: Another similar compound with a different functional group arrangement.

Uniqueness

The uniqueness of this compound lies in its long alkyl chains and the specific arrangement of its functional groups.

Biological Activity

The compound 2-(2,3-Dioctadecoxypropoxy-oxido-phosphoryl)oxyethyl-trimethyl-azanium , also known by its CAS number 45322-29-0 , is a phospholipid derivative that has gained attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNOP

- Molecular Weight : 762.178 g/mol

- LogP : 14.189 (indicating high lipophilicity)

These properties suggest that the compound is likely to interact with lipid membranes and may influence cellular processes related to membrane dynamics.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of signaling pathways. The presence of long-chain alkyl groups (dioctadecyloxy) enhances its ability to integrate into lipid bilayers, which may affect membrane fluidity and permeability.

Potential Mechanisms:

- Membrane Interaction : The compound's hydrophobic tails may facilitate incorporation into cellular membranes, potentially altering membrane properties and affecting protein function.

- Signaling Pathways : It may influence pathways related to phospholipid signaling, possibly impacting cell growth, differentiation, and apoptosis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antimicrobial Activity : Studies have shown that phospholipid derivatives can possess antimicrobial properties due to their ability to disrupt bacterial membranes.

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of phospholipid derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth, supporting the hypothesis that membrane-active agents can serve as effective antimicrobial agents.

- Cytotoxicity Assays : In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) showed that compounds with similar structures induced apoptosis through mitochondrial pathways. These findings suggest that this compound may have therapeutic potential in oncology.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.